molecular formula C10H24N2 B13880393 1,2-Ethanediamine, N'-ethyl-N,N-bis(1-methylethyl)- CAS No. 89317-23-7

1,2-Ethanediamine, N'-ethyl-N,N-bis(1-methylethyl)-

Cat. No.: B13880393
CAS No.: 89317-23-7
M. Wt: 172.31 g/mol
InChI Key: OPDSJFUVFOIRPD-UHFFFAOYSA-N
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Description

1,2-Ethanediamine, N’-ethyl-N,N-bis(1-methylethyl)-, also known as N,N-Diisopropyl-1,2-ethanediamine, is an organic compound with the molecular formula C8H20N2. It is a derivative of ethylenediamine, where the hydrogen atoms on the nitrogen atoms are replaced by ethyl and isopropyl groups. This compound is used in various industrial and research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Ethanediamine, N’-ethyl-N,N-bis(1-methylethyl)- can be synthesized through the alkylation of ethylenediamine with isopropyl halides under basic conditions. The reaction typically involves the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine groups, followed by the addition of isopropyl halides to form the desired product .

Industrial Production Methods

In industrial settings, the production of 1,2-Ethanediamine, N’-ethyl-N,N-bis(1-methylethyl)- involves large-scale alkylation reactions using continuous flow reactors. This method ensures high yield and purity of the product. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

1,2-Ethanediamine, N’-ethyl-N,N-bis(1-methylethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Ethanediamine, N’-ethyl-N,N-bis(1-methylethyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Ethanediamine, N’-ethyl-N,N-bis(1-methylethyl)- involves its interaction with various molecular targets. The compound can act as a chelating agent, forming stable complexes with metal ions. This property is exploited in coordination chemistry and catalysis. Additionally, its ability to undergo nucleophilic substitution reactions makes it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Ethanediamine, N’-ethyl-N,N-bis(1-methylethyl)- is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These properties influence its reactivity and make it suitable for specialized applications in coordination chemistry and organic synthesis .

Properties

CAS No.

89317-23-7

Molecular Formula

C10H24N2

Molecular Weight

172.31 g/mol

IUPAC Name

N-ethyl-N',N'-di(propan-2-yl)ethane-1,2-diamine

InChI

InChI=1S/C10H24N2/c1-6-11-7-8-12(9(2)3)10(4)5/h9-11H,6-8H2,1-5H3

InChI Key

OPDSJFUVFOIRPD-UHFFFAOYSA-N

Canonical SMILES

CCNCCN(C(C)C)C(C)C

Origin of Product

United States

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